molecular formula C11H16O5S B3027575 (R)-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate CAS No. 133868-47-0

(R)-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate

Cat. No.: B3027575
CAS No.: 133868-47-0
M. Wt: 260.31
InChI Key: ZLSNDQILCKGABD-LLVKDONJSA-N
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Description

(R)-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS: 133868-47-0) is a chiral tosylate ester characterized by a diol moiety and a 4-methylbenzenesulfonate (tosyl) group. The compound is commercially available at 95% purity and is primarily utilized in organic synthesis and pharmaceutical research due to its reactive tosyl group, which acts as a leaving group in nucleophilic substitution reactions . Its stereochemistry (R-configuration) is critical for applications requiring enantioselectivity, such as asymmetric synthesis or chiral catalyst development.

Properties

IUPAC Name

[(2R)-2,3-dihydroxy-2-methylpropyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5S/c1-9-3-5-10(6-4-9)17(14,15)16-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSNDQILCKGABD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@](C)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168990
Record name 1,2,3-Propanetriol, 2-methyl-, 1-(4-methylbenzenesulfonate), (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133868-47-0
Record name 1,2,3-Propanetriol, 2-methyl-, 1-(4-methylbenzenesulfonate), (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133868-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetriol, 2-methyl-, 1-(4-methylbenzenesulfonate), (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate typically involves the reaction of ®-2,3-Dihydroxy-2-methylpropanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent any side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of ®-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases the overall safety of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

®-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The dihydroxy-methylpropyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

(a) Valbenazine Tosylate

Valbenazine tosylate (INGREZZA®), a vesicular monoamine transporter 2 (VMAT2) inhibitor, shares the tosylate group with the target compound. However, its structure is far more complex, featuring a benzo[a]quinolizin core, multiple stereocenters, and an L-valine ester linkage. The molecular formula is C₃₈H₅₄N₂O₁₀S₂ (MW: 762.97 g/mol), compared to the simpler target compound (estimated MW: ~272.3 g/mol). Valbenazine’s tosylate group enhances solubility and stability, critical for its pharmacokinetic profile as a prodrug .

(b) Methyl Tosylate

Methyl tosylate (CH₃OTs, MW: 186.22 g/mol) is a simpler tosylate ester lacking hydroxyl or chiral centers. Its primary use is as a methylating agent in organic synthesis. Unlike the target compound, it lacks the diol functionality, making it less versatile in reactions requiring bifunctional intermediates.

Physical and Chemical Properties

Property (R)-2,3-Dihydroxy-2-methylpropyl Tosylate Valbenazine Tosylate Methyl Tosylate
Molecular Weight (g/mol) ~272.3 762.97 186.22
Solubility Not reported Slightly soluble in water Insoluble in water
Purity 95% Pharmaceutical grade ≥98% (typical)
Key Functional Groups Diol, Tosylate Tosylate, Quinazoline Tosylate, Methyl ester

Stereochemical Considerations

The (R)-configuration of the target compound distinguishes it from racemic or (S)-enantiomers. This stereochemistry can influence reaction outcomes in asymmetric catalysis, a feature absent in achiral analogs like methyl tosylate. Valbenazine, with multiple stereocenters, demonstrates the importance of precise stereochemistry in drug efficacy .

Research Findings and Methodological Insights

  • Structural Analysis : Tools like Mercury (Cambridge Crystallographic Data Centre) enable visualization and comparison of packing patterns and intermolecular interactions in crystalline forms of tosylate derivatives .
  • Synthesis Optimization: The target compound’s synthesis likely involves tosylation of (R)-2,3-dihydroxy-2-methylpropanol, a process requiring careful control of reaction conditions to preserve stereochemical integrity.

Biological Activity

(R)-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H16O5S
  • Molecular Weight : 264.31 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential agent in antimicrobial therapies.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in cancer cells through caspase activation. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can increase oxidative stress within cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in animal models. Further studies are necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(R)-2,3-Dihydroxy-2-methylpropyl 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.